色满-5-羧酸

描述

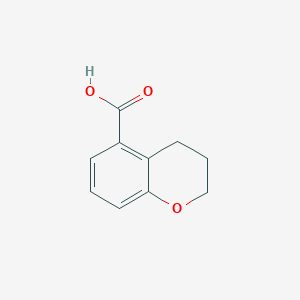

Chroman-5-carboxylic acid is a compound with the molecular formula C10H10O3 . It is also known by other names such as Chromane-5-carboxylic acid, 3,4-dihydro-2H-chromene-5-carboxylic acid, and 2H-1-Benzopyran-5-carboxylic acid . The molecular weight of this compound is 178.18 g/mol .

Synthesis Analysis

The synthesis of Chroman-5-carboxylic acid and its derivatives has been a subject of research. One study describes the synthesis of highly substituted chromans and isochromans using carbohydrates as starting materials . The approach makes use of a Pd-catalyzed domino reaction .

Molecular Structure Analysis

The molecular structure of Chroman-5-carboxylic acid includes a benzene ring attached to a pyran system . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-5-carboxylic acid . The InChIKey for this compound is GOHXEALVTBUNGX-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Chroman-5-carboxylic acid has several computed properties. It has a molecular weight of 178.18 g/mol, an XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1, an exact mass of 178.062994177 g/mol, and a topological polar surface area of 46.5 Ų .

科学研究应用

Pd-Catalysed C–H Functionalisation of Free Carboxylic Acids

Chroman-5-carboxylic acid, like other carboxylic acids, plays a significant role in Pd-catalysed proximal and distal C–H activation reactions . These reactions are particularly important in the pharmaceutical and agrochemical industries . The coordinating ability of carboxylic acids has been overlooked for a long time, but recent research has highlighted their versatile role .

Stereochemistry of Chiral 2-Substituted Chromanes

Chroman-5-carboxylic acid is a type of 2-substituted chromane, which is a crucial substructure in organic synthesis and appears in numerous natural products . The stereochemistry at C2 of chiral 2-substituted chromanes has been investigated through data mining, quantum-chemical calculations using density functional theory (DFT), and mechanistic analyses .

Applications in Organic Synthesis

Carboxylic acids, including Chroman-5-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Visible-Light Synthesis of 4-Substituted-Chroman-2-Ones

Chroman-5-carboxylic acid can be used in the visible-light synthesis of 4-substituted-chroman-2-ones . This process exemplifies the unique application of free carboxylic-acid-activated olefins in a radical transformation .

Medical and Pharmaceutical Applications

Carboxylic acids, including Chroman-5-carboxylic acid, have significant applications in the medical field and pharmacy . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanomaterials

Carboxylic acids are used in the modification of the surface of nanomaterials . This includes Chroman-5-carboxylic acid, which can be used to modify the surface of nanoparticles and nanostructures .

未来方向

属性

IUPAC Name |

3,4-dihydro-2H-chromene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXEALVTBUNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)